molecular formula C15H11NO3 B6396692 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261977-86-9

4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6396692
CAS RN: 1261977-86-9
M. Wt: 253.25 g/mol
InChI Key: MUHQTVMIZWJBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyanophenyl)-2-methoxybenzoic acid (4-CPMB) is an important chemical compound found in nature. It is a derivative of benzoic acid, and has been widely used in a variety of scientific research applications. 4-CPMB has been used in the synthesis of various organic compounds, as well as in the development of new pharmaceuticals and materials.

Scientific Research Applications

4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals and materials, and the study of biochemical and physiological processes. It has been used to synthesize a variety of organic compounds, such as 4-cyano-2-methoxybenzaldehyde, 4-cyano-2-methoxybenzyl alcohol, and 4-cyano-2-methoxybenzyl chloride. 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has also been used to develop new pharmaceuticals and materials, such as antifungal agents, antibiotics, and polymers. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used to study biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the control of cell proliferation.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the expression of certain genes involved in cell proliferation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation and apoptosis, as well as to inhibit the metabolism of drugs. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the regulation of lipid metabolism.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the advantages is that 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% is relatively easy to synthesize and is relatively inexpensive. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% is stable and can be stored for long periods of time. However, there are some limitations to the use of 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% is not very soluble in water, and therefore may not be suitable for use in some experiments. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% can be toxic in high concentrations, and therefore should be used with caution.

Future Directions

There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is the development of new pharmaceuticals and materials based on 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95%. In addition, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% could be used to study the regulation of gene expression and cell proliferation, as well as to develop new treatments for diseases. Finally, 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the use of catalytic hydrogenation and the Grignard reaction. The most common method is the use of a catalytic hydrogenation reaction, which involves the use of a palladium catalyst, hydrogen gas, and 4-cyanophenol. The reaction is carried out at a temperature of between 50-100°C, and a pressure of between 2-20 bar. The reaction results in the formation of 4-(4-Cyanophenyl)-2-methoxybenzoic acid, 95% and water as the only products.

properties

IUPAC Name

4-(4-cyanophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-14-8-12(6-7-13(14)15(17)18)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHQTVMIZWJBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688822
Record name 4'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-86-9
Record name 4'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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